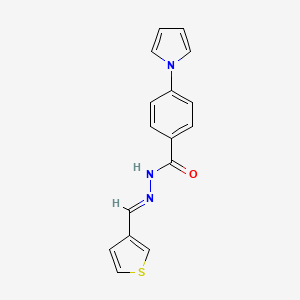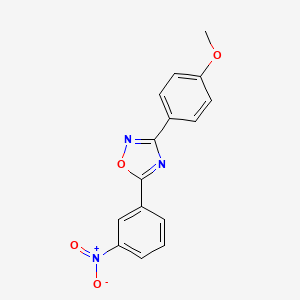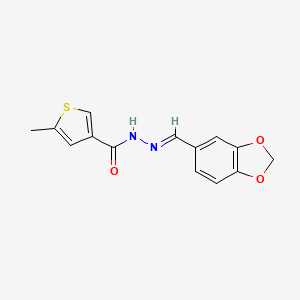![molecular formula C17H17N5O B5800160 1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5800160.png)
1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, including structures similar to 1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone, can be achieved through various methods. One approach involves the condensation of o-aminobenzamides with aromatic aldehydes under mild conditions using catalytic InCl3, yielding good yields and high selectivities. This method has been extended for the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, indicating the versatility in synthesizing complex quinazolinone structures (Mulakayala et al., 2012). Additionally, molecular iodine has been utilized for the oxidative coupling of 2-aminobenzamides with aryl methyl ketones, producing 2-aryl quinazolin-4(3H)-ones efficiently in the absence of metal or ligand (Mohammed et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been extensively studied. For example, the X-ray structures of certain cyclohepta[g]quinazoline derivatives have been described, showcasing the complex arrangement of atoms and the diastereoisomeric nature of these compounds (Ikuno et al., 1995). Such detailed structural analysis is crucial for understanding the chemical behavior and potential reactivity of the compound under study.
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including cycloadditions, which are highly regio- and stereoselective, leading to the formation of novel quinazoline derivatives. The characterization and cycloaddition reactions of specific pyrimidinedione intermediates highlight the potential for synthesizing a wide range of heterocyclic compounds (Noguchi et al., 1990).
Physical Properties Analysis
The physical properties of quinazolinone and related compounds are influenced by their molecular structure. While specific details on the physical properties of 1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone are not provided in the available literature, studies on similar compounds offer insights into their solubility, melting points, and stability, which are critical for their handling and application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of quinazolinone derivatives are of great interest. These compounds exhibit a broad range of biological and pharmacological activities, attributed to their unique chemical structures. The synthesis and chemical properties of these compounds, such as their ability to undergo cycloaddition reactions and their reactivity towards different chemical reagents, are central to their potential applications in medicinal chemistry and beyond (Mohammed et al., 2015).
Mécanisme D'action
Target of Action
It is known that quinazoline derivatives, which this compound is a part of, have been widely applied in the development of drug candidates due to their wide range of pharmacological effects .
Mode of Action
Quinazoline derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines . They can inhibit cell migration and colony formation, and induce cellular apoptosis and cell cycle arrest .
Biochemical Pathways
It is known that quinazoline derivatives can interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of cell migration and colony formation, as well as dose-dependent induction of cellular apoptosis and cell cycle arrest at the S phase in cancer cells .
Orientations Futures
The future directions for research on “1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone” and other quinazoline derivatives could include further exploration of their biological activities and potential therapeutic applications, as well as the development of new synthesis methods .
Propriétés
IUPAC Name |
1-[2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-9-5-6-15-13(7-9)10(2)20-17(21-15)22-16-18-8-14(12(4)23)11(3)19-16/h5-8H,1-4H3,(H,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBAFJOSFWATHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C(C(=N3)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800106.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)
![5-(4-chlorophenyl)-4-{[(3-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5800129.png)
![5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5800131.png)




![3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5800167.png)
![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)
![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)